![molecular formula C17H15FN4O3 B2818700 N-(2-(6-氟-4-氧代苯并[d][1,2,3]嘧啶-3(4H)-基)乙基)-2-甲氧基苯甲酰胺 CAS No. 1903307-88-9](/img/structure/B2818700.png)

N-(2-(6-氟-4-氧代苯并[d][1,2,3]嘧啶-3(4H)-基)乙基)-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

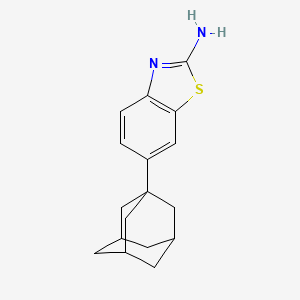

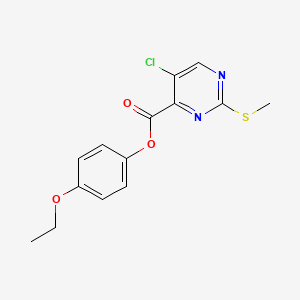

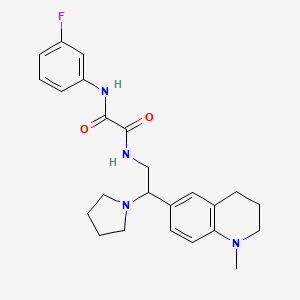

The compound is a complex organic molecule that contains a 1,2,3-triazine ring, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar 1,2,3-triazine compounds often involves reactions such as the Hoffmann-type rearrangement . Other methods include the reaction of 5-bromo-1,2,3-triazines to provide 5-aryloxy-1,2,3-triazines .Molecular Structure Analysis

The molecular structure of this compound likely involves a 1,2,3-triazine core, which is a six-membered aromatic ring with three nitrogen atoms and three carbon atoms. This core is likely functionalized with various groups including a fluoro group, an oxo group, an ethyl group, and a methoxybenzamide group .科学研究应用

合成与生物学应用

抗菌剂: 一项研究合成了新的含氟三嗪酮,它们具有作为抗菌剂的潜力。这些化合物,包括所讨论化学化合物的核心结构的变化,在抗菌应用中显示出有希望的活性 (Holla, Bhat, & Shetty, 2003)。

光降解研究: 对相关化合物乙基阿辛磷在不同溶液中的光降解的研究导致了各种光产物的分离,包括 3,4-二氢-4-氧代-苯并[d][1,2,3]三嗪。这项研究有助于了解相关化学物质的环境行为和降解途径 (Abdou, Sidky, & Wamhoff, 1987)。

受体配体研究: 在另一项研究中,探索了类似化合物 N-[2-[4-(4-氯苯基)哌嗪-1-基]乙基]-3-甲氧基苯甲酰胺的结构修饰,以了解其在各种受体(包括多巴胺和血清素受体)上的结合情况。这项研究有助于开发靶向受体的药物 (Perrone et al., 2000)。

合成方法: 一项研究详细介绍了在合成神经阻滞剂氟化苯甲酰胺化合物中使用二乙氨基硫三氟化物,展示了此类化合物的有效合成方法 (Mukherjee, 1990)。

PET 成像的放射性标记: 对相关 D(4) 多巴胺受体配体进行了设计、合成和评估的研究,以用于 PET 成像,突出了该化合物在神经影像学中的适用性 (Lacivita et al., 2010)。

多巴胺受体密度测定: 一种有效且选择性的多巴胺 D(4) 受体配体,类似于所讨论的化合物,被用作测定大鼠纹状体中多巴胺 D(4) 受体密度的探针,为神经学研究做出贡献 (Colabufo et al., 2001)。

血清素能神经传递拮抗剂研究: 该化合物被用于血清素能神经传递的研究中,显示了其在理解血清素受体功能方面的潜力 (Plenevaux et al., 2000)。

未来方向

作用机制

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . It has been found to inhibit AChE in a mixed-type inhibition mode The compound interacts with both the catalytic site and peripheral anionic site of the AChE active site .

Result of Action

The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels. This can have various effects at the molecular and cellular levels, including enhanced neurotransmission. In the context of Alzheimer’s disease, this could potentially lead to improvements in cognitive function .

属性

IUPAC Name |

N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O3/c1-25-15-5-3-2-4-12(15)16(23)19-8-9-22-17(24)13-10-11(18)6-7-14(13)20-21-22/h2-7,10H,8-9H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKMCBDJRGBUMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCN2C(=O)C3=C(C=CC(=C3)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

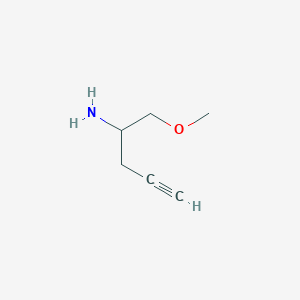

![(2Z)-2-[(4-carbamoylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2818618.png)

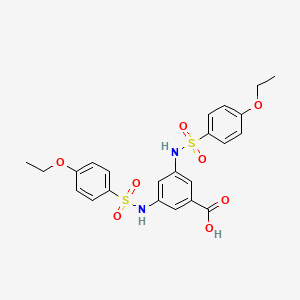

![[2-(2-methoxyanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2818619.png)

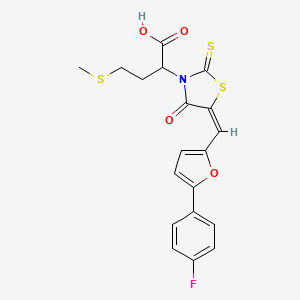

![3-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2818623.png)

![(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2818634.png)